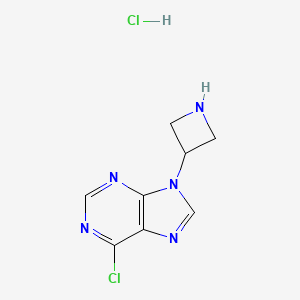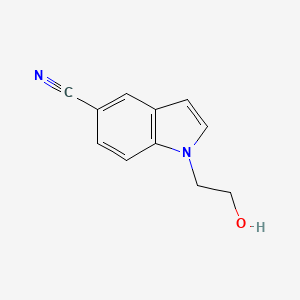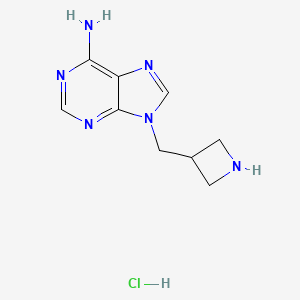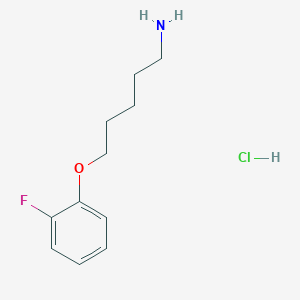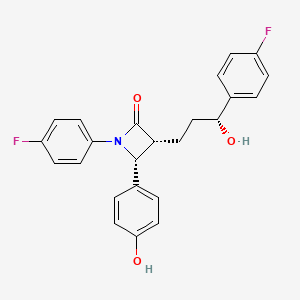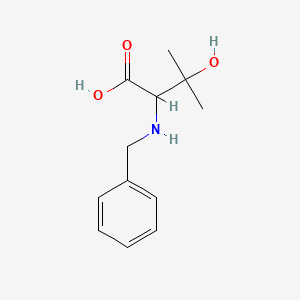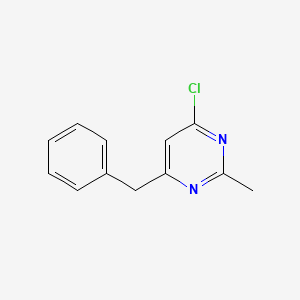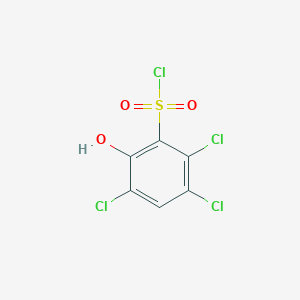
Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
Descripción general
Descripción
Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1585225-95-1 . It has a molecular weight of 312.39 and its IUPAC name is benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O4S/c15-21(18,19)11-13-6-8-16(9-7-13)14(17)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,15,18,19) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Nucleophilic Aromatic Substitution and Piperidine Derivatives
A foundational aspect of research involving compounds like Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is the nucleophilic aromatic substitution reactions. Studies by Pietra and Vitali (1972) have explored the kinetics and mechanisms of reactions involving piperidine, shedding light on the nucleophilic aromatic substitution of the nitro-group. These reactions are crucial for understanding the chemical behavior of benzyl piperidine derivatives and can inform synthetic strategies for new compounds with potential applications in medicinal chemistry and material science (Pietra & Vitali, 1972).
Arylpiperazine Derivatives in Clinical Applications
The study of arylpiperazine derivatives, such as those mentioned in the research by Caccia (2007), underscores the clinical significance of this chemical structure in treating depression, psychosis, or anxiety. These derivatives undergo metabolic transformations leading to various biological effects, providing a foundation for developing novel therapeutic agents. The insights into the disposition and metabolism of 1-aryl-piperazines form a basis for understanding how modifications, including the introduction of sulfamoylmethyl groups, might impact therapeutic efficacy and safety (Caccia, 2007).
Antineoplastic Potential of Piperidone Derivatives
Research into 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones by Hossain et al. (2020) highlights the antineoplastic potential of piperidone derivatives. This work illustrates the broader interest in piperidine-based compounds for developing anticancer drugs, pointing to the possibility that Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate or its analogues might find applications in cancer research. These compounds exhibit cytotoxic properties, potentially offering new avenues for therapeutic intervention (Hossain et al., 2020).
Environmental and Biodegradation Studies
Liu and Avendaño (2013) provide insights into the environmental fate of polyfluoroalkyl chemicals, highlighting the importance of understanding the biodegradation pathways of complex organic compounds. This research context is relevant for considering the environmental impact and degradation potential of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate and similar compounds, emphasizing the need for studies on their persistence and breakdown in natural settings (Liu & Avendaño, 2013).
Safety And Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c15-21(18,19)11-13-6-8-16(9-7-13)14(17)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXQVEYVZKAFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CS(=O)(=O)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1H-benzo[d]imidazol-2-yl)thio)-N-methylethan-1-amine hydrochloride](/img/structure/B1446793.png)
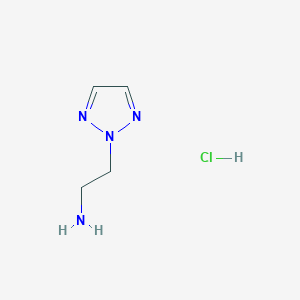
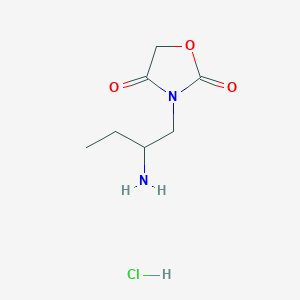
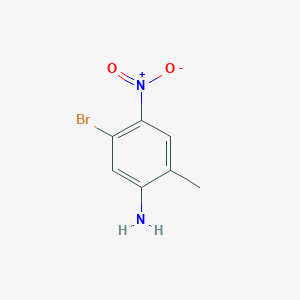
![Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1446798.png)
![Bis[2-[(oxo)diphenylphosphino]phenyl] Ether](/img/structure/B1446799.png)
